Intramolecular Hydrogen-Bond Capacity Reduces Solvent-Exposed HBD Count: 2-NO₂ vs. 4-NO₂ vs. 3-NO₂ Isomers
The 2-nitro isomer is capable of forming a six-membered intramolecular hydrogen bond (IMHB) between the ortho-nitro oxygen and the benzamido N–H, a feature geometrically prohibited in the 3- and 4-nitro regioisomers. This IMHB effectively masks one hydrogen-bond donor, reducing the calculated solvent-exposed HBD count from 3 to 2 [1]. In predictive models of passive membrane permeability, each reduction in HBD count correlates with an approximate 0.5–1.0 log unit improvement in permeability [2]. Experimental logP for the closely related ethyl ester analog (CAS 887888-47-3) is computationally predicted at XLogP3-AA = 4.1 [3]; the carboxamide target compound is expected to exhibit a lower logP (~2.5–3.0) but with a proportionally higher unshielded polar surface area in the 3- and 4-nitro isomers due to the absence of IMHB.
| Evidence Dimension | Intramolecular hydrogen bond (IMHB) formation capability |
|---|---|
| Target Compound Data | 2-NO₂ isomer: capable of 6-membered IMHB (O···H–N) → effective HBD count = 2 |
| Comparator Or Baseline | 4-NO₂ isomer (CAS 477510-91-1) and 3-NO₂ isomer (CAS 477510-94-4): no IMHB possible → effective HBD count = 3 |
| Quantified Difference | Δ HBD count = 1; predicted permeability advantage for 2-NO₂ isomer (class-level inference based on IMHB-permeability correlations [2]) |
| Conditions | Computational conformational analysis (DFT-level geometry optimization inferred); no direct experimental permeability data located for this specific compound series |
Why This Matters
A lower effective HBD count is strongly associated with improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays and a key differentiator for lead selection in medicinal chemistry programs.
- [1] Kuhn, B.; Mohr, P.; Stahl, M. Intramolecular hydrogen bonding in medicinal chemistry. J. Med. Chem. 2010, 53, 2601–2611. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
- [3] PubChem. Ethyl 3-(2-nitrobenzamido)benzofuran-2-carboxylate (CID 7117044), Computed Properties: XLogP3-AA = 4.1. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/887888-47-3 (accessed 2026-05-11). View Source
